5-Chloro-2-(methylsulfonyl)pyrimidin-4-amine
Description
5-Chloro-2-(methylsulfonyl)pyrimidin-4-amine is a pyrimidine derivative characterized by:
- Chlorine at position 5,
- Methylsulfonyl group at position 2,
- Amino group at position 4.
This compound is a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and epigenetic modulators. The methylsulfonyl group enhances electrophilicity at position 2, facilitating nucleophilic aromatic substitution (SNAr) reactions, while the chlorine at position 5 contributes to steric and electronic modulation .
Structure
3D Structure
Properties
CAS No. |
1378943-72-6 |
|---|---|
Molecular Formula |
C5H6ClN3O2S |
Molecular Weight |
207.64 g/mol |
IUPAC Name |
5-chloro-2-methylsulfonylpyrimidin-4-amine |
InChI |
InChI=1S/C5H6ClN3O2S/c1-12(10,11)5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9) |
InChI Key |
ZUTSXBLNKQXOAK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)N)Cl |
Origin of Product |
United States |
Preparation Methods
Oxidation of Thioether Precursors
A widely adopted strategy involves the oxidation of 2-(methylthio)pyrimidine intermediates to introduce the methylsulfonyl group. For example, 4-chloro-2-(methylthio)pyrimidine (11 ) is oxidized using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C, yielding 4-chloro-2-(methylsulfonyl)pyrimidine (7 ) with >95% conversion. This method avoids over-oxidation and is scalable to kilogram quantities. Alternative oxidants like hydrogen peroxide with catalytic tungstic acid have been reported but show lower selectivity for sulfone formation.
Nucleophilic Amination Strategies
Chlorination Methods for Position 5 Functionalization
Chlorination at position 5 is often performed early in the synthesis to avoid interference with subsequent reactions. Direct chlorination of 2-(methylsulfonyl)pyrimidin-4-amine using phosphorus oxychloride (POCl₃) at reflux (105–110°C) introduces the chlorine atom selectively, with yields exceeding 80%. Alternatively, halogen exchange reactions on brominated precursors using lithium chloride in dimethylformamide (DMF) provide a milder route, though requiring anhydrous conditions.
Integrated Synthetic Pathways
Two-Step Oxidation-Amination Approach
A streamlined two-step process begins with the oxidation of 4-chloro-2-(methylthio)pyrimidine (11 ) to 7 , followed by amination with aqueous ammonia. This route, optimized for industrial production, achieves an overall yield of 68–72% and purity >98%. Critical parameters include:
-
Oxidation : mCPBA (1.1 equiv), CH₂Cl₂, 25°C, 2 hours.
-
Amination : NH₄OH (5 equiv), THF, 80°C, 12 hours.
Microwave-Assisted One-Pot Synthesis
Microwave technology enables rapid synthesis by combining chlorination and amination in a single step. Starting from 2-amino-4-chloropyrimidine, reaction with methylsulfonyl chloride and triethylamine in propanol at 140°C for 20 minutes yields the target compound in 65% yield. While efficient, this method requires precise temperature control to prevent decomposition.
Comparative Analysis of Synthetic Methods
Key Observations :
-
The oxidation-amination route offers the highest scalability and yield, making it ideal for industrial applications.
-
Microwave methods excel in speed but face limitations in large-scale reproducibility.
-
Halogen exchange provides an alternative for late-stage chlorination but requires specialized reagents.
Process Optimization and Challenges
Solvent and Catalyst Selection
Polar aprotic solvents like DMF and THF enhance reaction rates for amination but complicate purification due to high boiling points. Switching to 2-methyltetrahydrofuran (2-MeTHF), a bio-based solvent, improves phase separation and reduces environmental impact without sacrificing yield. Catalytic systems, such as copper(I) iodide for Ullmann-type couplings, have been explored but show limited efficacy for pyrimidine amination.
Impurity Control
Common impurities include over-oxidized sulfones and dechlorinated byproducts. Recrystallization from ethanol/water mixtures (3:1 v/v) effectively removes these contaminants, enhancing purity to >99% . Chromatography is avoided in large-scale processes due to cost and time constraints.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 5-chloro substituent and methylsulfonyl group serve as primary sites for nucleophilic substitution.
At the 5-Chloro Position
-
Ammonolysis : Reacts with aliphatic amines (e.g., methylamine, morpholine) in polar aprotic solvents (DMF, DMSO) under mild heating (60–80°C), yielding 5-amino-2-(methylsulfonyl)pyrimidin-4-amine derivatives .
-
Hydrolysis : In aqueous NaOH (1M, reflux), the chloro group is replaced by hydroxyl, forming 5-hydroxy-2-(methylsulfonyl)pyrimidin-4-amine .
At the Methylsulfonyl Group
-
Thiol Displacement : The methylsulfonyl moiety reacts with thiols (e.g., ethanethiol) in basic conditions (K₂CO₃, DMF) to form 2-(ethylthio)-5-chloropyrimidin-4-amine .
Reductive Transformations
The methylsulfonyl group can be reduced to a methylthio or methyl group under controlled conditions:
Cross-Coupling Reactions
The chloro and methylsulfonyl groups enable transition-metal-catalyzed couplings:
Suzuki-Miyaura Coupling
-
Conditions : Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O (100°C, 12h).
-
Substrates : Arylboronic acids (e.g., phenylboronic acid).
-
Product : 5-Aryl-2-(methylsulfonyl)pyrimidin-4-amine (yield: 55–78%) .
Buchwald-Hartwig Amination
-
Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene (110°C, 24h).
-
Substrates : Secondary amines (e.g., piperidine).
-
Product : 4-(Piperidin-1-yl)-5-chloro-2-(methylsulfonyl)pyrimidine (yield: 63%) .
Biological Activity and Functionalization
The compound’s derivatives exhibit pharmacological relevance:
-
Kinase Inhibition : 5-Chloro-2-(methylsulfonyl)pyrimidin-4-amine derivatives act as covalent inhibitors of Bruton’s tyrosine kinase (BTK) by targeting cysteine residues. IC₅₀ values range from 2–15 nM in enzymatic assays .
-
Antiviral Activity : Analogues with 4-amino substitutions show submicromolar inhibition of HIV reverse transcriptase .
Stability and Reactivity Trends
-
pH Sensitivity : The methylsulfonyl group stabilizes the pyrimidine ring under acidic conditions (pH 2–6) but undergoes hydrolysis at pH > 10 .
-
Thermal Stability : Decomposes above 200°C, with fragmentation pathways involving loss of SO₂ and Cl.
Comparative Reactivity Table
Scientific Research Applications
Biological Activities
Research indicates that 5-Chloro-2-(methylsulfonyl)pyrimidin-4-amine exhibits significant biological activities, making it a candidate for various therapeutic applications:
- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, particularly against strains like Escherichia coli and Pseudomonas aeruginosa. Studies suggest that the presence of the chlorine atom enhances antibacterial properties .
- Anticancer Potential : Preliminary studies have indicated that derivatives of this compound may possess anticancer properties, potentially acting through mechanisms that involve cell cycle arrest or apoptosis induction .
Pharmaceutical Applications
The pharmaceutical industry has recognized the potential of this compound in drug design. Its structural characteristics allow it to serve as a scaffold for developing targeted therapies:
Targeted Covalent Inhibitors
Recent studies have explored using the 2-sulfonylpyrimidine motif as a replacement for traditional warheads in targeted covalent inhibitors (TCIs). This approach aims to enhance selectivity and stability against off-target effects in drug design:
- Case Study : Inhibitors based on this scaffold have shown low nanomolar activity against Bruton's tyrosine kinase, a target in various cancers .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its activity. Variations in substituents can lead to significant differences in potency and selectivity:
| Compound | Structural Features | Notable Activity |
|---|---|---|
| 5-Fluoro-2-(methylsulfonyl)pyrimidin-4-amine | Fluorine instead of chlorine | Antiviral activity |
| 6-Methylpyrimidin-4(3H)-one | Different ring substitution | Anticancer properties |
This table illustrates how modifications to the core structure can yield compounds with distinct biological profiles .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(methylsulfonyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and methylsulfonyl groups play a crucial role in binding to these targets, thereby modulating their activity. The compound can inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Substituent Position and Functional Group Analysis
The following table compares key structural analogs based on substituent positions and functional groups:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The methylsulfonyl group at position 2 in the target compound increases reactivity compared to chloro or methoxy substituents in analogs (e.g., 5-Bromo-2-chloropyrimidin-4-amine) .
- Halogen Effects : Chlorine at position 5 improves metabolic stability compared to bromo-substituted derivatives, as seen in SAR studies of histone deacetylase inhibitors .
Physicochemical Properties
| Property | This compound | 5-Bromo-2-chloropyrimidin-4-amine | 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine |
|---|---|---|---|
| Molecular Weight (g/mol) | 221.67 | 228.45 | 220.68 |
| LogP (Predicted) | 1.2 | 1.5 | 1.8 |
| Solubility (Water) | Low | Low | Moderate |
| Melting Point | ~315–318 K (estimated) | 460–461 K | Not reported |
Biological Activity
5-Chloro-2-(methylsulfonyl)pyrimidin-4-amine is a compound of interest in medicinal chemistry, particularly due to its biological activity against various targets. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Molecular Structure:
- Chemical Formula: C6H7ClN4O2S
- Molecular Weight: 208.66 g/mol
Biological Activity
This compound exhibits significant biological activity, particularly as an inhibitor of certain enzymes. Its primary mechanism involves covalent modification of target proteins, which is characteristic of many sulfonylpyrimidine derivatives.
Enzyme Inhibition
Recent studies have highlighted the compound's efficacy as an inhibitor of sortase A (SrtA), an enzyme critical for the virulence of Staphylococcus aureus. The compound acts as a time-dependent irreversible inhibitor , demonstrating potent inhibition kinetics:
- Inhibition Rate: Approximately 97% after 16 hours at a concentration of 100 µM.
- Mechanism: The compound forms a covalent bond with the active site cysteine residue (Cys184) of SrtA, leading to enzyme inactivation .
Case Studies and Research Findings
-
Inhibition of S. aureus Sortase A:
- In a high-throughput screening study, 27 novel covalent modifiers were identified, with this compound showing strong inhibitory effects against SrtA .
- Kinetic studies revealed that the compound's second-order rate constant for inhibition ranged between 60–200 Mmin, indicating moderate reactivity towards protonated thiols .
-
Anticancer Activity:
- Compounds similar to this compound have been evaluated for their anticancer properties. For instance, derivatives containing sulfonylpyrimidine motifs have shown activity against various cancer cell lines, including breast and liver cancers .
- A specific derivative was tested in vitro on T47D breast cancer cells, demonstrating a significant increase in the S-phase population, suggesting that it may inhibit cell cycle progression .
Data Table: Biological Activity Overview
The mechanism by which this compound exerts its biological effects involves:
- Covalent Bond Formation: The compound reacts with the thiol group of cysteine residues in target enzymes, leading to irreversible inhibition.
- Selectivity: Compared to other electrophilic warheads, this compound shows a milder reactivity profile, potentially allowing for selective targeting of disease-associated proteins without significant off-target effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for 5-Chloro-2-(methylsulfonyl)pyrimidin-4-amine?
- Methodology : Begin with nucleophilic substitution at the 4-amine position, leveraging the reactivity of the chloro and methylsulfonyl groups. For example, refluxing this compound with substituted anilines in chloroform under controlled conditions (e.g., 5 hours at 70°C) can yield derivatives. Purification via silica gel column chromatography (CHCl₃ eluent) and crystallization from methanol ensures high purity .
- Key Parameters : Monitor reaction progress using TLC/HPLC and optimize solvent polarity to minimize byproducts.
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodology : Combine ¹H/¹³C NMR to confirm substituent positions (e.g., methylsulfonyl and chloro groups), FT-IR for functional group analysis (S=O stretching at ~1300 cm⁻¹), and mass spectrometry for molecular weight verification. Single-crystal X-ray diffraction (as in ) resolves ambiguities in stereochemistry or bond angles .
- Data Cross-Validation : Compare experimental spectra with computational predictions (DFT calculations) to detect anomalies .
Q. What safety protocols are critical when handling intermediates like 4-chloro-5-fluoro-2-(methylsulfonyl)pyrimidine?
- Methodology : Use fume hoods, nitrile gloves, and protective eyewear to avoid dermal/ocular exposure. For toxic intermediates, conduct reactions in glove boxes and dispose of waste via certified biohazard services .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways and regioselectivity for derivatives of this compound?
- Methodology : Employ quantum chemical calculations (e.g., DFT or ab initio methods) to map potential energy surfaces and identify transition states. Tools like GRRM or IRC simulations can reveal preferred nucleophilic attack sites (e.g., C4 vs. C2 positions) .
- Case Study : ICReDD’s workflow integrates reaction path searches with experimental feedback loops to prioritize high-yield pathways .
Q. What strategies resolve contradictions between experimental and computational spectroscopic data?
- Methodology :
- Step 1 : Re-examine experimental conditions (e.g., solvent effects on NMR shifts).
- Step 2 : Adjust computational parameters (solvent models, basis sets) to match experimental environments.
- Step 3 : Validate using alternative techniques (e.g., X-ray crystallography for bond-length validation) .
Q. How can the methylsulfonyl group’s electronic effects be exploited in designing kinase inhibitors?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying sulfonyl substituents (e.g., trifluoromethylsulfonyl) and assay against kinase targets (e.g., JAK2 or EGFR).
- Mechanistic Insight : Use molecular docking (AutoDock Vina) to assess sulfonyl group interactions with ATP-binding pockets .
Q. What catalytic systems enhance cross-coupling reactions involving the chloro substituent?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
